molecular formula C19H22ClN3O B277889 N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide

Numéro de catalogue B277889
Poids moléculaire: 343.8 g/mol
Clé InChI: QPXLDQIOJMCWIS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). It was first synthesized by Bayer in 2007 as a potential treatment for cardiovascular diseases. Since then, it has been extensively studied for its potential therapeutic applications.

Mécanisme D'action

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide 73-6691 works by selectively inhibiting sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is an important signaling molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation. By inhibiting sGC, N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide 73-6691 increases the levels of cGMP, leading to vasodilation and other beneficial effects.
Biochemical and Physiological Effects
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide 73-6691 has been shown to have several biochemical and physiological effects. It increases the levels of cGMP, leading to vasodilation and improved blood flow. It also reduces inflammation and oxidative stress, which are important factors in the development of cardiovascular diseases. Additionally, it has been shown to improve endothelial function and reduce platelet aggregation.

Avantages Et Limitations Des Expériences En Laboratoire

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide 73-6691 has several advantages for use in lab experiments. It is highly selective for sGC and has minimal off-target effects. It is also stable and can be easily synthesized in large quantities. However, it has some limitations, including its relatively short half-life and its poor solubility in aqueous solutions.

Orientations Futures

There are several future directions for research on N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide 73-6691. One area of interest is its potential use in treating sickle cell disease, a genetic disorder that affects the production of hemoglobin. N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide 73-6691 has been shown to improve blood flow and reduce inflammation, which could be beneficial in treating this condition. Additionally, it could be studied for its potential use in treating other conditions, such as pulmonary fibrosis and chronic obstructive pulmonary disease. Finally, further research could be done to optimize the synthesis and pharmacokinetics of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide 73-6691, improving its efficacy and reducing its limitations.

Méthodes De Synthèse

The synthesis of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide 73-6691 involves several steps, including the preparation of 3-chloro-4-(4-methylpiperazin-1-yl)aniline and 2-methylbenzoic acid. These two compounds are then combined and reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-dimethylaminopyridine and N-methylmorpholine to form the final product, N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide 73-6691.

Applications De Recherche Scientifique

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide 73-6691 has been extensively studied for its potential therapeutic applications. It has been shown to have beneficial effects in various cardiovascular diseases, including pulmonary hypertension, heart failure, and atherosclerosis. Additionally, it has been studied for its potential use in treating erectile dysfunction, sickle cell disease, and other conditions.

Propriétés

Nom du produit

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide

Formule moléculaire

C19H22ClN3O

Poids moléculaire

343.8 g/mol

Nom IUPAC

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide

InChI

InChI=1S/C19H22ClN3O/c1-14-5-3-4-6-16(14)19(24)21-15-7-8-18(17(20)13-15)23-11-9-22(2)10-12-23/h3-8,13H,9-12H2,1-2H3,(H,21,24)

Clé InChI

QPXLDQIOJMCWIS-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C)Cl

SMILES canonique

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.